![molecular formula C15H25N3O2S B1620730 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide CAS No. 22745-63-7](/img/structure/B1620730.png)
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide
Overview
Description
“3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” consists of a benzenesulfonamide core with a piperidinyl group and an amino group attached .Physical And Chemical Properties Analysis
“3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” has a molecular weight of 311.44 and a molecular formula of C15H25N3O2S .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research, which involves the study of proteomes and their functions. It is specifically used for its ability to react with carboxyl linkers via peptide coupling reactions, making it a valuable tool for protein analysis and characterization .
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial activity against various microorganisms such as E. coli, S. aureus, and C. albicans, representing a range of Gram-negative bacteria, Gram-positive bacteria, and fungi respectively .
Drug Development
The amine group present in this compound allows for rapid conjugation with other molecules, making it a functionalized ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These are a new class of drugs that target proteins for degradation .
Organic Synthesis
It serves as a basic building block in organic synthesis, particularly in the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
Future Directions
While specific future directions for “3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide” are not mentioned in the retrieved sources, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
- The primary target of this compound is believed to be CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a member of the cyclin-dependent kinase family and plays a crucial role in cell cycle regulation, transcriptional control, and signal transduction.
- Wnt/β-catenin pathway : CDK8 is known to regulate Wnt signaling. Inhibition of CDK8 may impact Wnt-dependent gene expression, affecting cell fate determination, proliferation, and differentiation .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-amino-N,N-diethyl-4-piperidin-1-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-3-18(4-2)21(19,20)13-8-9-15(14(16)12-13)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRWIHLMRQAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387994 | |
Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22745-63-7 | |
Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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